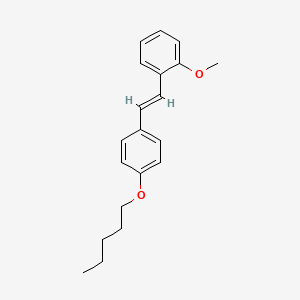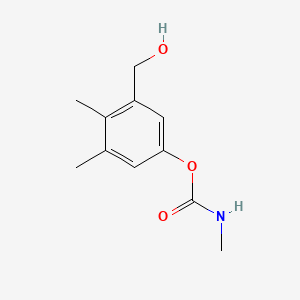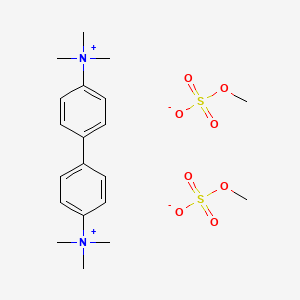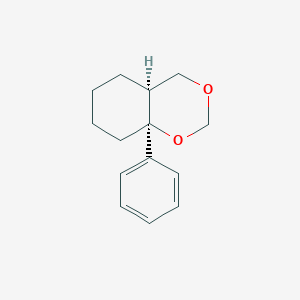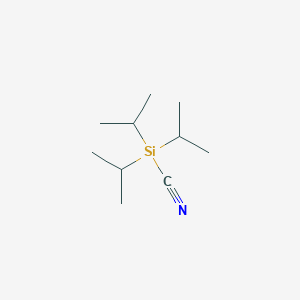
Silanecarbonitrile, tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanecarbonitrile, tris(1-methylethyl)-: is a chemical compound with the molecular formula C10H21NSi . It is characterized by the presence of a silicon atom bonded to a carbonitrile group and three isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanecarbonitrile, tris(1-methylethyl)- typically involves the reaction of silicon tetrachloride with isopropylmagnesium chloride, followed by the introduction of a cyanide source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of Silanecarbonitrile, tris(1-methylethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: Silanecarbonitrile, tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted silanecarbonitriles.
科学的研究の応用
Chemistry: Silanecarbonitrile, tris(1-methylethyl)- is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives, where its unique properties improve the performance of the final products.
作用機序
The mechanism by which Silanecarbonitrile, tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Trimethylsilanecarbonitrile: Similar structure but with methyl groups instead of isopropyl groups.
Triethylsilanecarbonitrile: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanecarbonitrile: Features phenyl groups in place of isopropyl groups.
Uniqueness: Silanecarbonitrile, tris(1-methylethyl)- is unique due to the presence of isopropyl groups, which provide a balance between steric hindrance and electronic effects. This balance makes it particularly useful in applications requiring precise control over reactivity and selectivity.
特性
CAS番号 |
35856-38-3 |
|---|---|
分子式 |
C10H21NSi |
分子量 |
183.37 g/mol |
IUPAC名 |
tri(propan-2-yl)silylformonitrile |
InChI |
InChI=1S/C10H21NSi/c1-8(2)12(7-11,9(3)4)10(5)6/h8-10H,1-6H3 |
InChIキー |
QIEBDEBOPTYRKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#N)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
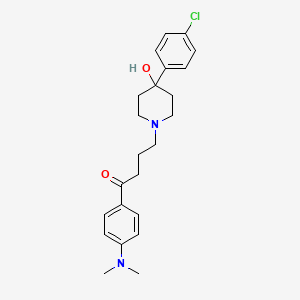


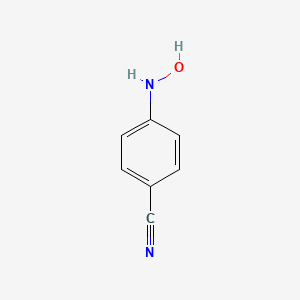
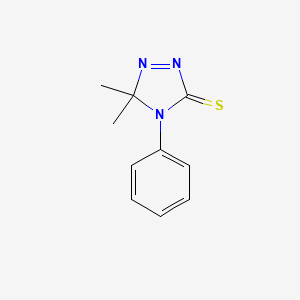
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)

![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
